Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate
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Overview
Description
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate is a chemical compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenoxymethyl thiadiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and antifungal effects . The compound may also interfere with cellular processes in cancer cells, inducing apoptosis and inhibiting tumor growth . The exact molecular pathways involved are still under investigation, but its effects are attributed to its ability to interact with key biomolecules .
Comparison with Similar Compounds
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Known for its antimicrobial activity.
2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid: Exhibits significant biological activity, including antibacterial and antifungal properties.
1,3,4-Thiadiazole derivatives: These compounds have diverse applications in medicinal chemistry, including anticancer, antiviral, and anti-inflammatory activities.
This compound stands out due to its unique phenoxymethyl group, which imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
4609-48-7 |
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Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O3S/c1-15-11(14)10-9(17-13-12-10)7-16-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
ZRKPUIJXGFWEJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SN=N1)COC2=CC=CC=C2 |
Origin of Product |
United States |
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